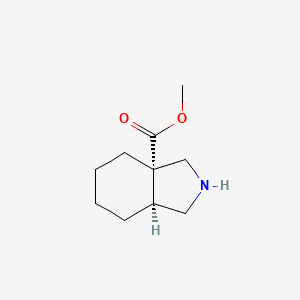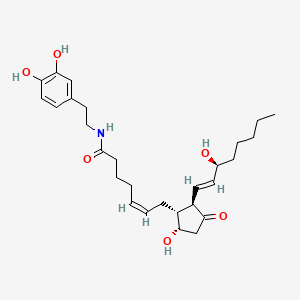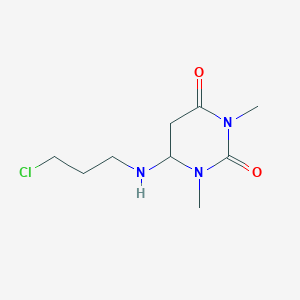
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione typically involves the chlorination of 6-(3-hydroxypropyl)amino-1,3-dimethyluracil using thionyl chloride. This reaction is carried out under controlled conditions to achieve high yield and purity. The process is advantageous as it avoids the use of carcinogenic solvents like 1,2-dichloroethane, making it more environmentally friendly and suitable for industrial production .
Chemical Reactions Analysis
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding uracil derivative
Scientific Research Applications
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of antihypertensive drugs like urapidil.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropropylamino group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act as an inhibitor or modulator of certain biological processes .
Comparison with Similar Compounds
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
6-(3-Hydroxypropylamino)-1,3-dimethyluracil: This compound is a precursor in the synthesis of 6-(3-Chloropropylamino)-1,3-dimethyluracil and lacks the chloropropyl group.
6-Chloro-1,3-dimethyluracil: This compound has a similar uracil core but differs in the substituents attached to the ring.
Urapidil: An antihypertensive drug that shares structural similarities with 6-(3-Chloropropylamino)-1,3-dimethyluracil, highlighting its potential therapeutic applications
Properties
Molecular Formula |
C9H16ClN3O2 |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
6-(3-chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H16ClN3O2/c1-12-7(11-5-3-4-10)6-8(14)13(2)9(12)15/h7,11H,3-6H2,1-2H3 |
InChI Key |
KVGNXCHZAKYWNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)N(C1=O)C)NCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B12354743.png)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B12354755.png)

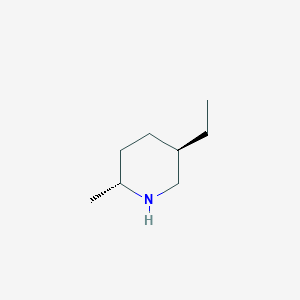
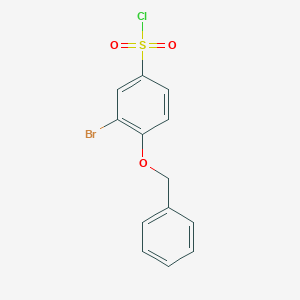
![N-[5-[3-(benzenesulfonamido)phenyl]pyrazolidin-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354801.png)

![rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans](/img/structure/B12354810.png)
![5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one](/img/structure/B12354815.png)
![(3E)-5-Fluoro-4-imino-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]-4,4a-dihydroquinolin-2(3H)-one](/img/structure/B12354826.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-1,2,3,3a,4,7a-hexahydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12354831.png)
